molecular formula C8H3F6IO4S2 B4718570 1-Iodo-3,5-bis(trifluoromethylsulfonyl)benzene

1-Iodo-3,5-bis(trifluoromethylsulfonyl)benzene

Cat. No.: B4718570
M. Wt: 468.1 g/mol
InChI Key: LLVSGIVKTAVPFA-UHFFFAOYSA-N
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Description

1-Iodo-3,5-bis(trifluoromethylsulfonyl)benzene is a halogenated aromatic compound characterized by the presence of iodine and trifluoromethylsulfonyl groups attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-3,5-bis(trifluoromethylsulfonyl)benzene typically involves the iodination of 3,5-bis(trifluoromethylsulfonyl)benzene. This process can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3,5-bis(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The trifluoromethylsulfonyl groups can be oxidized to form sulfonic acids or other derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding iodides or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl derivatives.

    Reduction Reactions: Products include reduced iodides or other hydrogenated compounds.

Scientific Research Applications

1-Iodo-3,5-bis(trifluoromethylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Iodo-3,5-bis(trifluoromethylsulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic reactions due to the presence of iodine and trifluoromethylsulfonyl groups. These groups influence the compound’s reactivity and interaction with various molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

1-Iodo-3,5-bis(trifluoromethylsulfonyl)benzene can be compared with other halogenated aromatic compounds, such as:

    1-Iodo-3,5-bis(trifluoromethyl)benzene: Similar structure but lacks the sulfonyl groups, resulting in different reactivity and applications.

    1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene: Bromine instead of iodine, leading to variations in reactivity and chemical properties.

    1-Chloro-3,5-bis(trifluoromethylsulfonyl)benzene:

The uniqueness of this compound lies in its combination of iodine and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-iodo-3,5-bis(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6IO4S2/c9-7(10,11)20(16,17)5-1-4(15)2-6(3-5)21(18,19)8(12,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVSGIVKTAVPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)I)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6IO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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